

addressing poor cell permeability of morpholine-based compounds

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Compound of Interest

Compound Name: 4-(Morpholin-4-yl)butan-2-amine
dihydrochloride

CAS No.: 1311315-30-6

Cat. No.: B1525099

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Technical Support Center: Morpholine Permeability Optimization

Topic: Addressing Poor Cell Permeability of Morpholine-Based Compounds Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Welcome to the Morpholine Optimization Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

The "Morpholine Paradox": You are likely here because your morpholine-containing lead molecule exhibits excellent solubility and metabolic stability but has failed the Caco-2 or PAMPA permeability screen (

cm/s).

Morpholine is a privileged scaffold because the ether oxygen lowers the basicity of the amine (compared to piperidine, pKa ~11) to ~8.3. However, at physiological pH (7.4), ~89% of the morpholine species remains protonated (

). Since the lipid bilayer is impermeable to charged species, this ionization acts as a "solubility anchor," preventing passive diffusion.

This guide provides a diagnostic workflow and specific synthetic remediation strategies to shift that equilibrium.

Module 1: Diagnostic Troubleshooting

Q1: My compound is soluble but has zero permeability. Is it the core or the substituents?

Diagnosis: Before modifying the structure, you must determine if the issue is intrinsic polarity (pKa-driven) or active efflux.

Protocol: The Permeability Triage

- Calculate Topological Polar Surface Area (TPSA):
 - If $TPSA > 140 \text{ \AA}^2$: The molecule is likely too polar regardless of pKa. Action: Mask H-bond donors.
 - If $TPSA < 100 \text{ \AA}^2$: Proceed to Step 2.
- Run a pH-Dependent PAMPA:
 - Measure permeability at pH 7.4 and pH 9.0.
 - Result A: Permeability spikes at pH 9.0.
 - Root Cause: Ionization. Your morpholine pKa is too high.
 - Fix: See Module 2 (Synthetic Remediation).
 - Result B: Permeability remains low at pH 9.0.
 - Root Cause: The molecule is intrinsically too large/lipophobic or is an aggregate.
- Check Efflux Ratio (Caco-2 vs. PAMPA):
 - If
 - :

- Root Cause: P-glycoprotein (P-gp) efflux.[1][2] Morpholines are frequent P-gp substrates.
- Fix: See Module 3 (Efflux Evasion).

Module 2: Synthetic Remediation (The "How")

Q2: How do I lower the pKa of the morpholine nitrogen without losing potency?

The Solution: Electronic modulation via Inductive Withdrawal (

).

To increase the fraction of neutral species at pH 7.4, you must lower the amine pKa to < 7.0.

Strategy A: The Fluorine Scan

Placing a fluorine atom adjacent to the nitrogen (or on the ring) withdraws electron density, stabilizing the lone pair and making protonation less favorable.

Modification	Approx. pKa Shift	Impact on LogD	Permeability Effect
Parent Morpholine	Ref (8.3)	Ref	Poor (mostly ionized)
-Fluorination	-1.5 to -2.0	+0.2	High (Neutral species dominates)
-Fluorination	-0.5 to -1.0	+0.1	Moderate
Trifluoromethyl ()	-2.5 to -3.0	+0.8	High (Risk of lipophilicity penalty)

Mechanism of Action: The high electronegativity of fluorine pulls electron density through the -bond framework, reducing the basicity of the nitrogen lone pair.

Strategy B: Bridged Morpholines

Issue: Standard morpholine is conformationally flexible (chair boat), which incurs a high entropic penalty upon binding and desolvation. Fix: Use bridged analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane).

- Counter-Intuitive Insight: Bridging adds carbon but often lowers lipophilicity (LogD) while improving permeability.[3] This is because the bridge forces the lone pair into a specific vector, altering the solvation shell and often reducing the pKa by ~1 unit compared to the parent.

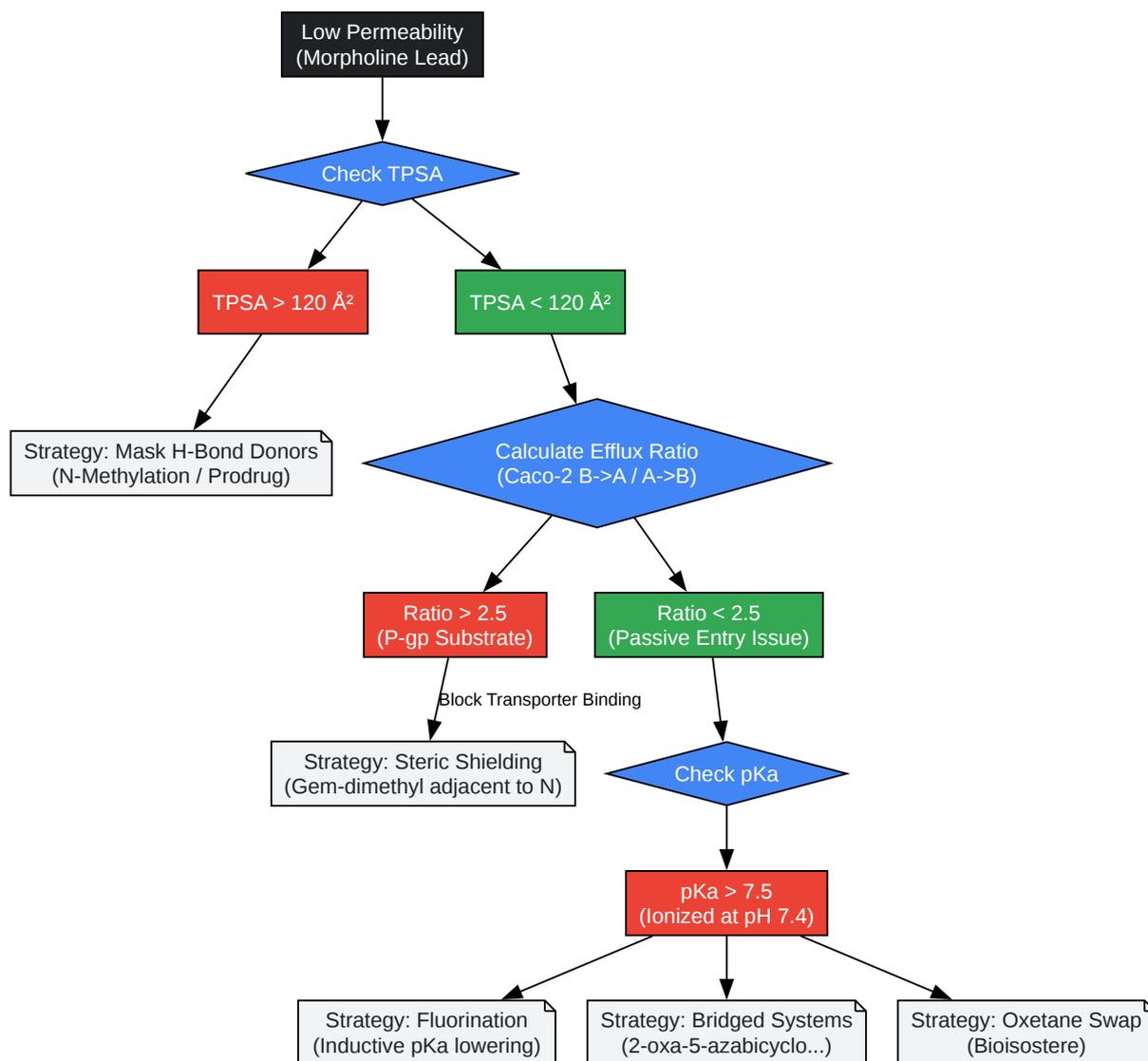
Q3: Are there Bioisosteres that mimic Morpholine but permeate better?

Yes. The Oxetane Switch. Replacing the 6-membered morpholine ring with a spiro-oxetane or 3,3-disubstituted oxetane is a validated tactic.

- Why? The oxetane oxygen is a hydrogen bond acceptor (HBA) but the square geometry exposes the oxygen lone pairs differently.
- Benefit: It reduces the "lipophilicity tax" of gem-dimethyl groups while maintaining the HBA vector of morpholine.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing morpholine permeability, distinguishing between pKa issues and efflux issues.



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Figure 1: Decision matrix for diagnosing and fixing morpholine permeability issues. Blue nodes indicate decision points; Red indicates a problem state; Green indicates a "pass" state; Grey notes indicate synthetic solutions.

Module 4: Experimental Protocols

Protocol 1: Determination of P-gp Efflux Liability

Use this to confirm if your morpholine is being actively pumped out of the cell.

- Cell System: Caco-2 cells (polarized monolayer, 21-day culture).
- Preparation:
 - Test Compound: 10 μM in HBSS buffer (pH 7.4).
 - Inhibitor Control: Verapamil (P-gp inhibitor) at 50 μM .
- Execution:
 - Set A (Apical to Basolateral): Add compound to Apical side.^[1] Measure appearance in Basolateral side at T=60, 120 min.
 - Set B (Basolateral to Apical): Add compound to Basolateral side. Measure appearance in Apical side.
- Calculation:
- Interpretation:
 - ER > 2.0: Significant efflux.
 - ER + Verapamil ~ 1.0: Confirmed P-gp mediated efflux. Action: Add steric bulk near the nitrogen to disrupt P-gp binding.

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